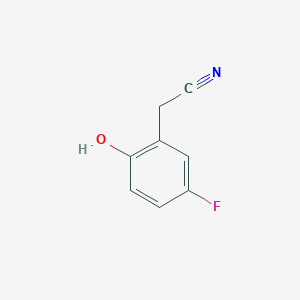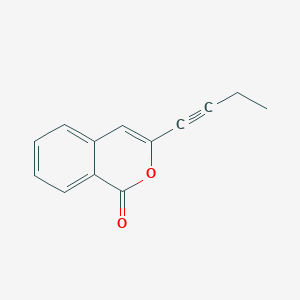
1H-2-Benzopyran-1-one, 3-(1-butynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-2-Benzopyran-1-one, 3-(1-butynyl)- is a chemical compound belonging to the class of isocoumarins. Isocoumarins are naturally occurring lactones with a wide range of biological activities. This compound is characterized by the presence of a benzopyran ring fused with a lactone ring and a butynyl group at the 3-position .
準備方法
The synthesis of 1H-2-Benzopyran-1-one, 3-(1-butynyl)- typically involves the condensation of 2-carboxybenzaldehyde with bromoacetophenone derivatives, followed by further reactions with various aromatic aldehydes . The reaction conditions often include the use of potassium carbonate (K2CO3) as a base and ethyl methyl ketone as a solvent . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
化学反応の分析
1H-2-Benzopyran-1-one, 3-(1-butynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butynyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
科学的研究の応用
1H-2-Benzopyran-1-one, 3-(1-butynyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various biologically active compounds.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
作用機序
The mechanism of action of 1H-2-Benzopyran-1-one, 3-(1-butynyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
類似化合物との比較
1H-2-Benzopyran-1-one, 3-(1-butynyl)- can be compared with other isocoumarins such as:
Isocoumarin (1H-2-benzopyran-1-one): A simpler structure without the butynyl group, known for its antimicrobial properties.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: A derivative with additional hydroxyl and methyl groups, exhibiting different biological activities.
Bis-(1H-2-benzopyran-1-one) derivatives: Compounds with two benzopyran rings, showing enhanced biological activities compared to single-ring isocoumarins.
The uniqueness of 1H-2-Benzopyran-1-one, 3-(1-butynyl)- lies in its butynyl group, which imparts distinct chemical and biological properties compared to other isocoumarins.
特性
CAS番号 |
654058-25-0 |
|---|---|
分子式 |
C13H10O2 |
分子量 |
198.22 g/mol |
IUPAC名 |
3-but-1-ynylisochromen-1-one |
InChI |
InChI=1S/C13H10O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h4-6,8-9H,2H2,1H3 |
InChIキー |
HXCUAJOYXLPFND-UHFFFAOYSA-N |
正規SMILES |
CCC#CC1=CC2=CC=CC=C2C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


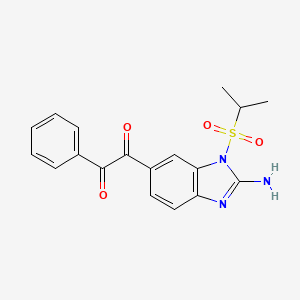
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
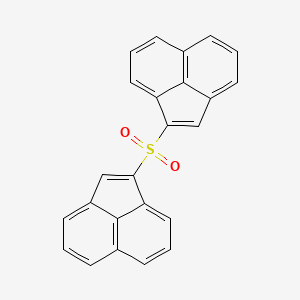
![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)
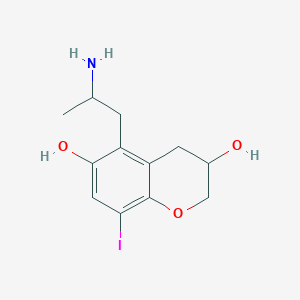
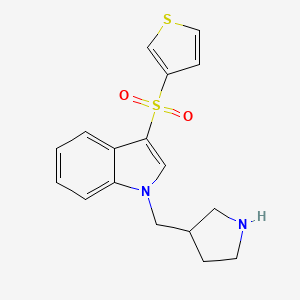
![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)
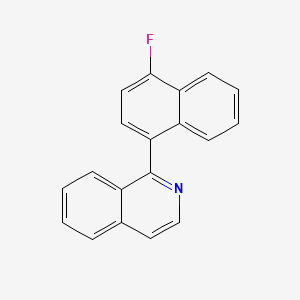
![Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-](/img/structure/B15160009.png)
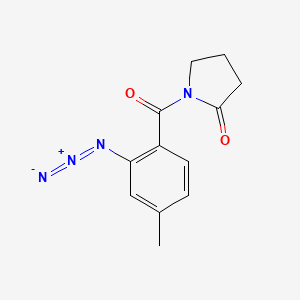
![3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium](/img/structure/B15160024.png)
